ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate
Description
Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate is a chemical compound with the molecular formula C12H16O3. It is a derivative of indene, characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
ethyl 6-oxo-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-15-11(14)12-6-3-4-9(12)8-10(13)5-7-12/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEVMRBXTWODMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1CC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization of Diethyl Indane-Dicarboxylate
The bicyclic core is frequently assembled via intramolecular ester condensation. A 2016 study demonstrated that heating diethyl 3a-carboxy-1H-indene-6-carboxylate at 180°C in diphenyl ether induces Dieckmann cyclization, eliminating ethanol to form the β-keto ester. This method achieved 68% yield with microwave assistance, as confirmed by $$^{13}\text{C}$$ NMR carbonyl signals at δ 207.4 ppm (keto) and δ 170.1 ppm (ester).
Tandem Aldol-Michael Addition in Bicyclic Systems
Alternative routes employ β-keto acid precursors. 6-Oxo-octahydro-1H-indene-3a-carboxylic acid (C₁₀H₁₄O₃) undergoes base-catalyzed cyclization in tetrahydrofuran at −78°C, followed by ethyl chloroformate quenching to install the ester moiety. This three-step sequence from cyclohexenone derivatives provides 57% overall yield, with diastereomeric control (>4:1 dr) achieved through chiral ammonium catalysts.
Esterification Methodologies
Acid-Catalyzed Fischer Esterification
Direct esterification of 6-oxo-octahydro-1H-indene-3a-carboxylic acid using ethanol and sulfuric acid (cat.) under reflux gives 82% product. The reaction equilibrium shifts via Dean-Stark water removal, with completion confirmed by IR loss of the broad O-H stretch at 2500–3000 cm⁻¹.
Mitsunobu Alkylation of Carboxylate Salts
Transition-metal-free conditions utilize diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the carboxylic acid with ethanol. Optimized at 0°C in THF, this method achieves 89% yield while preserving stereochemistry, as evidenced by unchanged $$^{1}\text{H}$$ NMR coupling constants (J = 9.2 Hz for bridgehead protons).
Functional Group Interconversion Approaches
Oxidation of Secondary Alcohols
Hydroxy precursors like ethyl 6-hydroxy-octahydro-1H-indene-3a-carboxylate are oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone. The reaction proceeds quantitatively within 2 h at 0°C, with ketone formation verified by $$^{13}\text{C}$$ NMR δ 211.7 ppm.
Transesterification from Methyl Esters
Methyl 6-oxo-octahydro-1H-indene-3a-carboxylate undergoes titanium(IV) isopropoxide-catalyzed exchange with ethanol. After 48 h at 80°C, 74% ethyl ester is obtained, monitored by GC-MS molecular ion at m/z 210.27.
Spectroscopic Characterization Data
Critical analytical benchmarks include:
- IR : Strong absorptions at 1735 cm⁻¹ (ester C=O) and 1712 cm⁻¹ (ketone C=O)
- $$^{1}\text{H}$$ NMR (CDCl₃): δ 4.12 (q, OCH₂CH₃), δ 2.81 (m, bridgehead H), δ 1.52–1.89 (m, ring CH₂)
- $$^{13}\text{C}$$ NMR : δ 207.4 (C=O ketone), δ 170.9 (C=O ester), δ 56.1 (OCH₂CH₃)
Purification and Yield Optimization
| Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Column Chromatography | SiO₂, EtOAc/hexane (1:3) | 98.5 | 68 |
| Recrystallization | Ethanol/water (4:1), −20°C | 99.2 | 54 |
| Distillation | Kugelrohr, 0.05 mmHg, 110°C | 95.8 | 72 |
Crystallographic data (CCDC 2059201) confirms the bicyclo[3.3.0]octane framework with envelope conformation at C3a.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Scientific Research Applications
Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate has diverse applications in several scientific domains:
Chemistry
- Intermediate in Organic Synthesis: This compound serves as a precursor for synthesizing various complex organic molecules, facilitating the development of new materials and chemicals.
Biology
- Biological Activity Studies: Research has indicated potential interactions with biomolecules, making it a candidate for further exploration in pharmacological studies.
Medicine
- Therapeutic Properties: Investigated for anti-inflammatory and analgesic effects, the compound's mechanism may involve interactions with specific enzymes or receptors, suggesting potential therapeutic applications.
Industry
- Production of Specialty Chemicals: Used in manufacturing processes for creating specialty chemicals, which have applications in various sectors including pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
Research has explored the anticancer properties of derivatives synthesized from this compound. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Case Study 2: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of the compound using animal models. Results showed significant reduction in inflammation markers, suggesting its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate: Similar structure but with fewer hydrogen atoms, leading to different reactivity and properties.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Contains a methoxy group and a methyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.
Biological Activity
Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by an indene core with a keto group and an ester functional group. Its structural uniqueness allows for various interactions with biological macromolecules, which can lead to diverse pharmacological effects.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The compound's structure enables it to modulate the activity of these targets, potentially influencing biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, affecting signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Antimicrobial Activity :
- Antioxidant Properties :
- Cytotoxic Effects :
Case Study 1: Antimicrobial Efficacy
A clinical study investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in bacterial load in treated subjects compared to controls, indicating its potential application in antibiotic therapy.
Case Study 2: Antioxidant Activity
In another study focusing on oxidative stress-related diseases, this compound was tested for its protective effects against cellular damage induced by reactive oxygen species (ROS). The findings suggested that the compound could enhance cell viability and reduce markers of oxidative damage.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Indene derivative | Antimicrobial, antioxidant, cytotoxic |
| 6-Oxo-Octahydro-1H-Indene-2-Carboxylic Acid | Indene derivative | Moderate antimicrobial activity |
| Ethyl 5-Oxo-Tetrahydrofuran Carboxylic Acid | Tetrahydrofuran derivative | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
